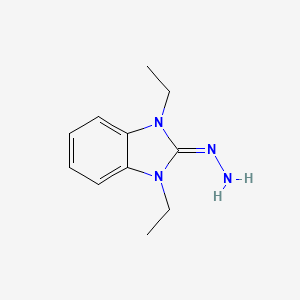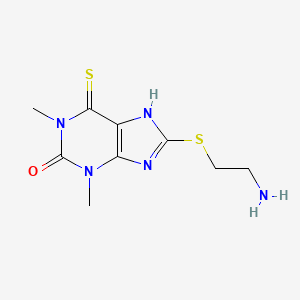
Theophylline, 8-(2-aminoethyl)thio-6-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-(2-aminoethyl)thio-6-thio- is a chemical compound with the molecular formula C10H14N6O2S2 It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(2-aminoethyl)thio-6-thio- typically involves the modification of theophylline through a series of chemical reactions. One common method includes the reaction of theophylline with 2-aminoethanethiol in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of Theophylline, 8-(2-aminoethyl)thio-6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Theophylline, 8-(2-aminoethyl)thio-6-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
科学的研究の応用
Theophylline, 8-(2-aminoethyl)thio-6-thio- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including respiratory and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Theophylline, 8-(2-aminoethyl)thio-6-thio- involves its interaction with various molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the respiratory tract. Additionally, the compound can block adenosine receptors, contributing to its bronchodilator effects.
類似化合物との比較
Similar Compounds
Theophylline: The parent compound, primarily used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects but different potency and duration of action.
Theobromine: Found in cocoa, with milder effects compared to theophylline and caffeine.
Uniqueness
Theophylline, 8-(2-aminoethyl)thio-6-thio- stands out due to the presence of the 8-(2-aminoethyl)thio and 6-thio groups, which enhance its chemical reactivity and potential applications. These modifications provide unique opportunities for further chemical transformations and the development of novel therapeutic agents.
特性
CAS番号 |
6559-88-2 |
|---|---|
分子式 |
C9H13N5OS2 |
分子量 |
271.4 g/mol |
IUPAC名 |
8-(2-aminoethylsulfanyl)-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C9H13N5OS2/c1-13-6-5(7(16)14(2)9(13)15)11-8(12-6)17-4-3-10/h3-4,10H2,1-2H3,(H,11,12) |
InChIキー |
OHAMGOXGOKLILR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


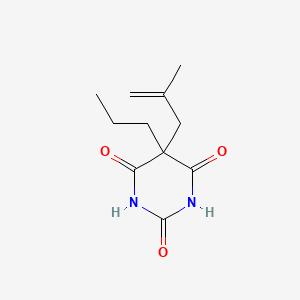
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
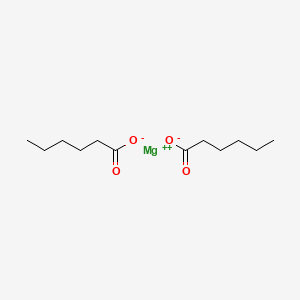
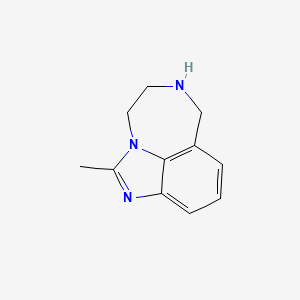


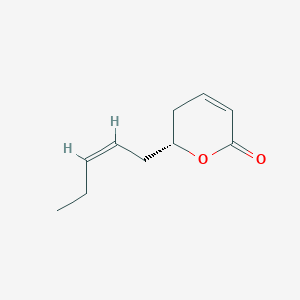
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)



